molecular formula C21H26N6O3S B2379803 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946211-06-9

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2379803
CAS No.: 946211-06-9
M. Wt: 442.54
InChI Key: TUFBXKYMEAMDLN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring a pyrazolopyrimidine core linked to a benzamide scaffold. This compound is notable for its diverse functional groups, including methoxy, methylthio, and pyrrolidinyl moieties, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step processes:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : This core is usually synthesized via cyclization reactions involving appropriate precursors such as aminopyrazoles and nitriles.

  • Substitution Reactions: : Introduction of functional groups like methylthio and pyrrolidinyl is achieved through nucleophilic substitution reactions.

  • Amide Bond Formation: : Coupling the pyrazolopyrimidine core with the 3,4-dimethoxybenzamide is carried out using coupling reagents like EDCI or DCC under controlled conditions.

Industrial Production Methods

On an industrial scale, optimizations include:

  • Catalysts: : Using efficient catalysts to enhance reaction rates and selectivity.

  • Automation: : Employing automated systems for precise control over reaction parameters.

  • Scalability: : Ensuring the synthetic route is scalable with minimal by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes several types of chemical reactions:

  • Oxidation: : The methoxy and methylthio groups can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced at various functional sites.

  • Substitution: : The pyrrolidinyl group can be replaced or modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Organometallic reagents such as Grignard reagents or sodium hydride (NaH).

Major Products Formed

The major products depend on the specific reactions:

  • Oxidation: : Methoxy groups convert to hydroxyl groups; methylthio to sulfoxides or sulfones.

  • Reduction: : Nitrogen-containing rings remain intact, but other groups may reduce to simpler moieties.

  • Substitution: : Introduction of new functional groups in place of pyrrolidinyl or other reactive sites.

Scientific Research Applications

Chemistry

  • Synthesis Studies: : The compound serves as a model for studying reaction mechanisms and synthetic methodologies.

Biology

  • Enzyme Inhibition: : It is explored as a potential inhibitor for various enzymes due to its structural features.

Medicine

  • Pharmacological Properties: : Investigated for therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects.

Industry

  • Material Science: : Potential use in developing new materials with specific electronic or mechanical properties.

Mechanism of Action

3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their activity.

  • Pathways Involved: : Modulates signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Unique Features

This compound is distinct due to its specific combination of functional groups and the pyrazolopyrimidine core, which provides unique chemical and biological properties.

List of Similar Compounds

  • 3,4-Dimethoxy-N-(2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 6-Methylthio-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

These similar compounds share structural motifs but differ in certain functional groups or substituents, leading to varied reactivity and applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-29-16-7-6-14(12-17(16)30-2)20(28)22-8-11-27-19-15(13-23-27)18(24-21(25-19)31-3)26-9-4-5-10-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFBXKYMEAMDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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